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molecular formula C9H11N3O B1407828 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbonitrile CAS No. 1448317-12-1

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbonitrile

Cat. No. B1407828
M. Wt: 177.2 g/mol
InChI Key: OEHGKTKHZPZBGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09394309B2

Procedure details

The reaction was carried out in a 3 liter three-necked flask with internal thermometer under argon. 50 g (537 mmol) of 1H-pyrazole-4-carbonitrile were suspended in 1.66 liter of methylene chloride and, after 3 h, cooled to 3° C. using an ice bath. At this temperature, 10.2 g (53.7 mmol) of 4-toluenesulphonic acid monohydrate were added. At 3° to 6° C., 58.8 ml (54.2 g, 644 mmol) of 3,4 dihydro-2H-pyran were then added dropwise over a period of 30 min. The reaction was then stirred at RT overnight. The clear reaction solution was then washed with 2 M aqueous sodium carbonate solution and with water, dried over magnesium sulphate, filtered and concentrated. The residue was triturated with cyclohexane and the solid obtained was filtered off with suction and dried in a vacuum drying cabinet at 30° C. for 4 h. This gave 91.8 g (96% of theory) of the title compound as a light-yellow powder.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
1.66 L
Type
solvent
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step Two
Quantity
58.8 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[C:4]([C:6]#[N:7])[CH:3]=[N:2]1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1.[O:20]1[CH:25]=[CH:24][CH2:23][CH2:22][CH2:21]1>C(Cl)Cl>[O:20]1[CH2:25][CH2:24][CH2:23][CH2:22][CH:21]1[N:1]1[CH:5]=[C:4]([C:6]#[N:7])[CH:3]=[N:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
N1N=CC(=C1)C#N
Name
Quantity
1.66 L
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
10.2 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
Quantity
58.8 mL
Type
reactant
Smiles
O1CCCC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
3 °C
Stirring
Type
CUSTOM
Details
The reaction was then stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was carried out in a 3 liter three-necked flask with internal thermometer under argon
WASH
Type
WASH
Details
The clear reaction solution was then washed with 2 M aqueous sodium carbonate solution and with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was triturated with cyclohexane
CUSTOM
Type
CUSTOM
Details
the solid obtained
FILTRATION
Type
FILTRATION
Details
was filtered off with suction
CUSTOM
Type
CUSTOM
Details
dried in a vacuum
CUSTOM
Type
CUSTOM
Details
drying cabinet at 30° C. for 4 h
Duration
4 h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
O1C(CCCC1)N1N=CC(=C1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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